molecular formula C8H14ClNO2 B580870 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1314961-56-2

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride

Cat. No. B580870
M. Wt: 191.655
InChI Key: JRQSPWHMWXAWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the CAS Number: 1314961-56-2 . It has a molecular weight of 191.66 . The IUPAC name for this compound is 1-oxa-7-azaspiro[4.5]decan-2-one hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is 1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activity

Scientific Field: Cancer Research

Summary of Application

“1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride” has been used in the synthesis of a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives. These derivatives have shown promising anticancer activities .

Methods of Application

The compound was synthesized through a key step of metal-catalyzed cascade cyclization. This process involved the optimization of a lead compound for better efficacy .

Results or Outcomes

Preliminary antiproliferative tests have shown that the anticancer activities of acetyl-protected mannose-linked sulfonylazaspirodienone derivatives have been greatly improved. Among them, one derivative (7j) was the most potent, with IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM for A549, MDA-MB-231, and HeLa cell lines, respectively .

Synthesis of Related Compounds

Scientific Field: Organic Chemistry

Methods of Application: The compound was synthesized through a series of reactions, including glycosylation reactions using acetylated glycosyl bromides .

Results or Outcomes: The synthesized compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

Synthesis of Related Compounds

Scientific Field: Organic Chemistry

Methods of Application: The compound was synthesized through a series of reactions .

Results or Outcomes: The synthesized compounds showed moderate to high inhibition activities against various cell lines .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1-oxa-9-azaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-2-4-8(11-7)3-1-5-9-6-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQSPWHMWXAWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)O2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717602
Record name 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride

CAS RN

1314961-56-2
Record name 1-Oxa-7-azaspiro[4.5]decan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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